ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate
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Overview
Description
Ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate is a complex organic compound with a molecular formula of C15H15F4NO4 and a molecular weight of 349.28 g/mol . This compound is characterized by its unique structure, which includes a trifluorophenyl group, a hydroxypropan-2-yl group, and an iminomethyl group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate involves several steps. One common method includes the condensation of ethyl acetoacetate with 2,3,4-trifluorobenzaldehyde in the presence of a base, followed by the addition of (2S)-1-hydroxypropan-2-amine . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iminomethyl group to an amine group.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iminomethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate: This compound differs by having an additional fluorine atom on the phenyl ring.
Ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,4-difluorophenyl)prop-2-enoate: This compound has two fluorine atoms on the phenyl ring instead of three.
Uniqueness
The unique combination of the trifluorophenyl group and the iminomethyl group in ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate provides distinct chemical and biological properties. The trifluorophenyl group enhances its stability and lipophilicity, while the iminomethyl group allows for specific interactions with biological targets .
Properties
Molecular Formula |
C15H16F3NO4 |
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Molecular Weight |
331.29 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H16F3NO4/c1-3-23-15(22)10(6-19-8(2)7-20)14(21)9-4-5-11(16)13(18)12(9)17/h4-6,8,20-21H,3,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
NWSGXDBBCPYCMQ-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)F)F)O)C=N[C@@H](C)CO |
Canonical SMILES |
CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)F)F)O)C=NC(C)CO |
Origin of Product |
United States |
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